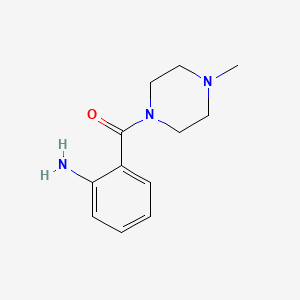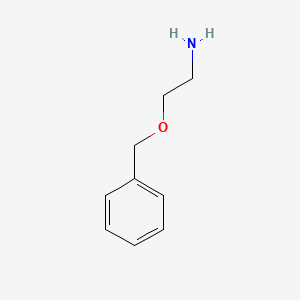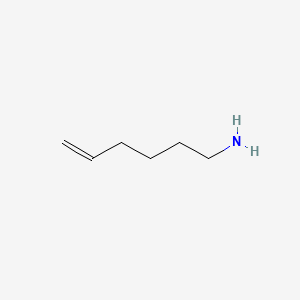
(2-氨基苯基)(4-甲基哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the CAS Number: 93288-86-9 and a molecular weight of 219.29 . It has a linear formula of C12H17N3O .
Molecular Structure Analysis
The molecular structure of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is represented by the formula C12H17N3O . The InChI representation is InChI=1S/C12H17N3O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9,13H2,1H3 . The Canonical SMILES representation is CN1CCN(CC1)C(=O)C2=CC=CC=C2N .Physical And Chemical Properties Analysis
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学研究应用
Anti-inflammatory Applications
This compound has demonstrated potential in the field of anti-inflammatory drugs. Studies have shown that derivatives of this molecule can significantly reduce inflammation markers like TNF-α and IL-1β cytokines in pleural exudate . This suggests its use in developing treatments for conditions characterized by inflammation, such as arthritis or asthma.
Analgesic Effects
The anti-nociceptive properties of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone derivatives have been explored through various pain models, including the acetic acid-induced abdominal writhing test and the formalin-induced pain test . These studies indicate its potential as a pain reliever in clinical settings.
Oncology Research
Compounds structurally related to (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone have been used in the development of cancer therapeutics. For instance, derivatives have been studied for their ability to inhibit tyrosine kinases, which are crucial in the signaling pathways of many cancers .
Chemical Synthesis
As a chemical intermediate, this compound can be used in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a valuable starting point for the synthesis of a wide range of pharmaceutical agents .
Immunology
The compound’s effect on cytokine levels suggests it could modulate the immune response. This opens up possibilities for its use in immunological research, particularly in understanding and treating autoimmune diseases .
Toxicology
The compound has been evaluated for acute oral systemic toxicity, which is essential for determining safe dosage ranges for further pharmaceutical development . This information is crucial for any compound’s progression from the lab to clinical trials.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
属性
IUPAC Name |
(2-aminophenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIXOOFVMXCCCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338730 |
Source


|
| Record name | (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone | |
CAS RN |
93288-86-9 |
Source


|
| Record name | (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)







